Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₃NO₄S. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:
- Ethyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 4-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-N-((1-ethylpyrrolidin-2-yl)methyl)butanamide .
Uniqueness
This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to consolidate the existing research findings on its biological properties, therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C12H13N1O3S, with a molecular weight of approximately 251.30 g/mol. The compound features a benzothiophene core which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects. For instance, a study indicated that derivatives of benzothiophene compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Analgesic Effects
Research involving the analgesic properties of related compounds has shown promising results. In a study utilizing the "hot plate" method on mice, derivatives similar to this compound exhibited analgesic effects that surpassed those of standard analgesics like metamizole . This suggests potential applications in pain management.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . This positions it as a candidate for further development in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in pain and inflammation pathways. For instance, its structural similarity to known inhibitors suggests it may act on cyclooxygenase (COX) enzymes or other inflammatory mediators .
Case Studies
Several case studies have documented the biological activity of similar benzothiophene derivatives:
- Study on Antimicrobial Efficacy : A group of researchers synthesized various benzothiophene derivatives and tested them against resistant bacterial strains. They found that certain modifications enhanced antimicrobial potency significantly .
- Analgesic Assessment : In another study focused on analgesic properties, specific derivatives were tested in animal models showing reduced pain responses compared to control groups treated with traditional analgesics .
Data Summary
Properties
Molecular Formula |
C12H13NO4S |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
methyl 2-acetamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H13NO4S/c1-6(14)13-11-9(12(16)17-2)7-4-3-5-8(15)10(7)18-11/h3-5H2,1-2H3,(H,13,14) |
InChI Key |
NZBARLCDVHNJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C(=O)CCC2)C(=O)OC |
Origin of Product |
United States |
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